5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core. Its structure includes a benzylpiperazine moiety attached via a methylene bridge to the thiazolo-triazole scaffold and a thiophen-2-yl substituent.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS2/c26-19-18(28-20-21-14-22-25(19)20)17(16-7-4-12-27-16)24-10-8-23(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,17,26H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZBOIJTGZBOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D3 dopamine receptor . The D3 receptor is a potential therapeutic target for the treatment of substance use disorder, including cocaine use disorder.
Mode of Action
The compound interacts with the D3 dopamine receptor, acting as a ligand . It binds to the receptor with high affinity, leading to changes in the receptor’s activity.
Pharmacokinetics
The compound’s solubility is a key factor influencing itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties. More soluble compounds are generally better absorbed and distributed in the body.
Result of Action
By acting on the D3 dopamine receptor, the compound can influence dopamine signaling and potentially alter behaviors associated with the reward system, such as drug-seeking behavior. This could have therapeutic implications for conditions like substance use disorder.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the pH of the environment. Additionally, factors like temperature and presence of other substances can influence the compound’s stability and action.
Biological Activity
5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N5OS2, with a molecular weight of 411.54 g/mol. Its structure incorporates a thiazolo[3,2-b][1,2,4]triazole core linked to a benzylpiperazine moiety and a thiophene group. This unique combination is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5OS2 |
| Molecular Weight | 411.54 g/mol |
| Purity | ≥95% |
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. A study focused on novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole derivatives found that certain compounds demonstrated potent activity against various cancer cell lines without affecting normal somatic cells (HEK293) . Specifically:
- Compounds 2h and 2i showed the highest activity against leukemia cell lines.
- Structure-activity relationship (SAR) studies highlighted the importance of substituents on the benzyl moiety; the presence of chlorine atoms significantly enhanced anticancer efficacy.
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against bacterial strains and Mycobacterium tuberculosis. A study demonstrated that several thiazolo[3,2-b][1,2,4]triazole derivatives exhibited varying degrees of antibacterial activity. The most promising compounds showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging around 16 μg/mL .
Case Study 1: Anticancer Evaluation
In a comprehensive evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives for anticancer properties:
- The compound was tested against multiple cancer cell lines.
- Results indicated selective toxicity towards cancer cells with minimal impact on normal cells.
- The study concluded that modifications in the thiophene and benzylpiperazine groups could optimize anticancer activity.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized thiazolo[3,2-b][1,2,4]triazoles:
- The compounds were screened for their ability to inhibit M. tuberculosis and other bacterial strains.
- The docking studies suggested that effective binding at active sites was crucial for antimicrobial action.
Scientific Research Applications
Medicinal Chemistry
5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is being investigated for its potential therapeutic applications, particularly in:
- Neurological Disorders: Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be beneficial in treating conditions like depression and anxiety.
- Cancer Treatment: The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been effective against:
- Gram-positive Bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL.
- Gram-negative Bacteria: The structural components likely enhance membrane permeability or inhibit critical bacterial enzymes, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition Studies
The compound is also utilized in enzyme inhibition studies. Its ability to interact with specific enzymes can lead to insights into mechanisms of action relevant to drug development. For example:
- Inhibitory Effects on Specific Enzymes: Research shows that the compound can modulate the activity of certain enzymes involved in metabolic pathways.
Materials Science
In materials science, the unique electronic properties of this compound are being explored for applications in:
- Development of Novel Materials: Its chemical structure allows for potential use in creating materials with specific electronic properties suitable for sensors or electronic devices.
Industrial Applications
The compound may also find applications in industrial chemistry:
- Synthesis of Advanced Polymers: Its reactive functional groups can be utilized in the production of advanced materials with tailored properties.
Comparison with Similar Compounds
Thiophene-Containing Derivatives
- (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) :
- Structure : Lacks the benzylpiperazine group but retains the thiophene moiety.
- Properties : Melting point >250°C, LCMS m/z 236 [M + H]+, with elemental analysis (C 45.76%, H 2.14%, N 17.85%) .
- Comparison : The absence of benzylpiperazine likely reduces its molecular weight and lipophilicity compared to the target compound.
Piperazine-Modified Derivatives
- 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: Structure: Features a 3-chlorophenyl-piperazine and a methoxy-ethoxy-phenyl group. Comparison: The chloro-phenyl substituent may enhance receptor affinity, while the ethoxy group improves solubility.
- 5-[(R)-(4-Ethylpiperazine-1,4-diium-1-yl)-thiophen-2-yl-methyl]-thiazolo[3,2-b][1,2,4]triazol-6-ol :
Anticonvulsant-Active Analogues
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) :
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) :
Anticancer-Active Analogues
- 5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e) :
- Structure : Feature arylidene substituents instead of benzylpiperazine.
- Activity : Demonstrated potent anticancer activity (IC₅₀ < 10 µM) against multiple cell lines.
- Comparison : The conjugated arylidene system enables intercalation with DNA, while the target compound’s benzylpiperazine may target kinase or GPCR pathways .
Key Research Findings
- Synthetic Flexibility : Thiazolo-triazoles are synthesized via diverse routes, including TBTU-mediated amide couplings (e.g., benzhydrylpiperazine derivatives in ) and acid-catalyzed condensations (e.g., arylidene derivatives in ).
- Biological Activity Trends :
- Structure-Property Relationships :
- Lipophilicity : Benzylpiperazine > ethylpiperazine > unsubstituted piperazine.
- Solubility : Cationic piperazines (e.g., ethylpiperaziniium) > neutral benzylpiperazine > arylidenes.
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
- Starting Material : Ethyl 2-bromo-3-arylpropanoate (e.g., ethyl 2-bromo-3-(thiophen-2-yl)propanoate) undergoes nucleophilic substitution with thiosemicarbazide in ethanol under reflux.
- Intermediate Formation : The resulting thiosemicarbazone intermediate is treated with hydrochloric acid to induce cyclization, yielding 4-amino-5-(thiophen-2-yl)-1,2,4-triazole-3-thiol.
- Thiazole Ring Closure : Reaction with α-haloketones (e.g., chloroacetone) in tetrahydrofuran (THF) with sodium hydride generates the thiazolo[3,2-b]triazole system.
Reaction Conditions :
- Solvent: THF/ethanol mixture
- Temperature: Reflux (78–90°C)
- Catalyst: Sodium hydride (equimolar)
Introduction of the Thiophen-2-ylmethyl Group
The thiophen-2-ylmethyl moiety is introduced via a Mannich-type reaction or nucleophilic alkylation:
Mannich Reaction Protocol
- Substrate : Thiazolo[3,2-b]triazol-6-ol (from Step 2).
- Components :
- Amine: 4-Benzylpiperazine
- Carbonyl Component: Thiophene-2-carbaldehyde
- Conditions :
Mechanism :
The reaction proceeds through iminium ion formation, followed by nucleophilic attack by the thiazolo-triazole’s hydroxyl oxygen, yielding the desired C–N bond.
Coupling with 4-Benzylpiperazine
The final step involves introducing the 4-benzylpiperazine group via nucleophilic substitution or reductive amination:
Nucleophilic Substitution Approach
- Intermediate : 5-(Chloromethyl)-thiazolo[3,2-b]triazol-6-ol (prepared via chlorination of the hydroxymethyl precursor).
- Reaction : Treatment with 4-benzylpiperazine in dimethylformamide (DMF) at 60°C for 12 hours.
- Isolation : Precipitation with ice-water, filtration, and recrystallization from ethanol.
Yield Optimization :
- Use of excess 4-benzylpiperazine (1.5 equiv) improves conversion.
- Anhydrous conditions minimize hydrolysis side reactions.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6):
δ 7.85 (s, 1H, triazole-H), 7.45–7.20 (m, 5H, benzyl-H), 6.95–6.75 (m, 3H, thiophene-H), 4.55 (s, 2H, CH2), 3.80–3.40 (m, 8H, piperazine-H). - HRMS : m/z 485.6 [M+H]+ (calculated for C27H27N5O2S).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Cyclocondensation :
- Piperazine Coupling Efficiency :
- Thiophene Stability :
- Avoid strong oxidizing agents to prevent thiophene ring oxidation.
Q & A
Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically including:
Thiazole-triazole core formation : Cyclization of thiourea derivatives with hydrazine or azides under reflux in ethanol or acetonitrile .
Substituent coupling : The benzylpiperazine and thiophen-2-yl groups are introduced via nucleophilic substitution or Mannich-type reactions, often using phosphorus oxychloride (POCl₃) as a catalyst .
Purification : Column chromatography or recrystallization is used to isolate the final product.
Q. Optimization strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
- Solvent-free conditions minimize side reactions, enhancing selectivity for the target compound .
Q. Key data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 62 | 95 |
| Microwave-assisted | 78 | 98 |
| Solvent-free | 70 | 97 |
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 478.12) .
- X-ray crystallography : Resolves conformational polymorphism, critical for understanding bioactive conformations (e.g., orthorhombic vs. monoclinic polymorphs) .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophen-2-yl vs. phenyl substituents) impact biological activity?
Structure-activity relationship (SAR) insights :
- Thiophen-2-yl group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase-2), improving anti-inflammatory activity compared to phenyl analogs .
- Benzylpiperazine moiety : Increases blood-brain barrier permeability, making the compound a candidate for CNS-targeted therapies .
Q. Comparative bioactivity :
| Substituent | IC₅₀ (μM) COX-2 inhibition | LogP |
|---|---|---|
| Thiophen-2-yl | 0.45 | 3.2 |
| Phenyl | 1.2 | 2.8 |
Q. What methodological approaches resolve contradictions in reported bioactivity data?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., ATP-based cell viability assays for anticancer activity) .
- Compound purity : Validate via HPLC (>98% purity) to exclude impurities affecting results .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl side chains) to isolate critical functional groups .
Case study : Conflicting IC₅₀ values for kinase inhibition (0.5 μM vs. 2.1 μM) were resolved by identifying residual DMSO in one assay, which artificially enhanced solubility .
Q. How can computational modeling guide target identification and mechanistic studies?
- Molecular docking : Predicts binding modes with targets like serotonin receptors (5-HT₂A) or EGFR kinase. For example, the thiazolo-triazole core forms hydrogen bonds with EGFR’s Lys721 .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vitro testing .
Q. Key computational data :
| Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |
|---|---|---|
| 5-HT₂A | -9.2 | -48.3 |
| EGFR | -8.7 | -45.6 |
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Rodent models : Measure bioavailability (~65% in rats) and half-life (~4.2 hours) via LC-MS/MS .
- Metabolite profiling : Identify phase I/II metabolites using liver microsomes .
- Toxicity :
- Acute toxicity : LD₅₀ > 500 mg/kg in mice suggests low acute risk .
- Genotoxicity : Ames test negative for mutagenicity at 1–100 μM .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- pH stability : Degrades <5% at pH 7.4 (24 hours) but degrades 30% at pH 2.0 (stomach acid), necessitating enteric coating for oral administration .
- Thermal stability : Stable at 25°C for 6 months but degrades at 40°C (10% loss in 1 month) .
Q. Recommendations :
- Store at -20°C in desiccated conditions.
- Use fresh DMSO stock solutions for bioassays to avoid precipitation.
Methodological Tables
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Substituent R₁ | Substituent R₂ | IC₅₀ (μM) COX-2 | Reference |
|---|---|---|---|---|
| A | Thiophen-2-yl | Benzylpiperazine | 0.45 | |
| B | Phenyl | Benzylpiperazine | 1.2 | |
| C | Thiophen-2-yl | Methylpiperazine | 0.8 |
Q. Table 2: Optimization of Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave | Improvement |
|---|---|---|---|
| Time | 12 hours | 30 minutes | 24× faster |
| Yield | 62% | 78% | +16% |
| Energy | 500 kJ | 150 kJ | 70% less |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
